Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane
Description
Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane is a boronic ester-functionalized biphenyl compound featuring a trimethylsilyl (TMS) group at the para position of the biphenyl scaffold. Its structure combines a rigid aromatic system (biphenyl) with a hydrolytically stable pinacol boronate and a lipophilic TMS group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated organic materials, such as luminescent polymers or liquid crystals .
Properties
Molecular Formula |
C21H29BO2Si |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
trimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]silane |
InChI |
InChI=1S/C21H29BO2Si/c1-20(2)21(3,4)24-22(23-20)18-12-8-16(9-13-18)17-10-14-19(15-11-17)25(5,6)7/h8-15H,1-7H3 |
InChI Key |
SXCRZLHWCLBISI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Synthesis
The most established preparation method for Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a 4-bromophenyltrimethylsilane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions.
General Reaction Scheme:
$$
\text{4-Bromophenyltrimethylsilane} + \text{4,4,5,5-Tetramethyl-1,3,2-dioxaborolane} \xrightarrow{\text{Pd catalyst, base, solvent}} \text{Product}
$$
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or similar
- Base: Potassium carbonate or sodium carbonate
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Atmosphere: Nitrogen or argon
- Temperature: 60–100°C
- Reaction Time: 12–24 hours
- Oxidative addition of the aryl halide to the Pd(0) catalyst
- Transmetalation with the boronic ester
- Reductive elimination to yield the biphenyl product with boronate and silyl substituents
Platinum-Catalyzed Borylation of Silanes
Recent research demonstrates that platinum complexes such as tetrakis(triphenylphosphine)platinum(0) can catalyze the direct borylation of silicon-containing hydrosilanes with bis(pinacolato)diboron, affording silylborane derivatives with high enantiospecificity. This method is particularly useful for synthesizing optically active, silicon-stereogenic compounds.
- Direct borylation of hydrosilanes
- Enantiospecific product formation (>99% enantiomeric excess reported for some analogs)
- Yields in the range of 70–80% for structurally related compounds
Chromium-Catalyzed Borylation of Aryl Fluorides
Another innovative approach involves the chromium-catalyzed borylation of aryl–fluorine bonds using a terpyridine ligand system. This method is adaptable for various biphenyl derivatives and employs magnesium as a reductant and sodium chloride as an additive.
- Catalyst: Chromium(II) chloride with a bulky terpyridine ligand
- Reductant: Magnesium
- Additive: Sodium chloride
- Borylation Agent: Pinacolborane (HBpin)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 90°C
- Duration: 24 hours
Reported Yields: 65–78% for structurally similar biphenyl boronates
Data Table: Typical Reaction Conditions and Outcomes
- The Suzuki-Miyaura cross-coupling remains the standard due to its scalability, high yields, and broad functional group tolerance.
- Platinum-catalyzed routes are gaining prominence for the synthesis of chiral silylboranes, especially where optical purity is required. These methods offer high enantioselectivity, expanding the utility of the compound in asymmetric synthesis.
- Chromium-catalyzed borylation provides access to boronate esters from aryl fluorides, which are often less reactive in traditional cross-coupling. This expands substrate scope, particularly for electron-rich or sterically hindered systems.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The silicon and boron groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Boronic Acids: From oxidation of the boronic ester group.
Organosilicon Derivatives: From reduction and substitution reactions.
Scientific Research Applications
Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action for Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with other organic molecules to form new carbon-carbon bonds. The trimethylsilyl group can also participate in various reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Structural and Functional Analogues
Aromatic Boronic Esters with Silyl Substituents
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af)
- Structure : Lacks the biphenyl moiety; TMS and boronate are on a single phenyl ring.
- Key Differences : Reduced molecular weight (MW: 316.3 g/mol vs. ~418.5 g/mol for the target compound) and lower steric hindrance.
- Applications : Simpler cross-coupling substrates; used in small-molecule synthesis .
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1ae)
- Structure : Meta-substituted TMS and boronate on a single phenyl ring.
- Key Differences : Meta substitution disrupts conjugation compared to the para-substituted biphenyl in the target compound. This reduces electronic delocalization, impacting optoelectronic properties .
Biphenyl Boronic Esters without Silyl Groups
Methyl(R)-2-((4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)oxy)propanoate Structure: Contains a biphenyl boronic ester but replaces the TMS group with an ester-functionalized side chain. Key Differences: The polar ester group enhances solubility in polar solvents but reduces thermal stability compared to the TMS group .
Cyclohexyl and Aliphatic Boronic Esters
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)silane (2ae)
- Structure : Cyclohexyl backbone with TMS and boronate substituents.
- Key Differences : Aliphatic systems lack aromatic conjugation, reducing utility in electronic applications. However, they exhibit higher flexibility and lower melting points .
Electronic and Steric Effects
| Compound | Substituent Position | Steric Bulk (TMS) | Conjugation Efficiency | Reactivity in Cross-Coupling |
|---|---|---|---|---|
| Target Compound | Biphenyl, para | Moderate | High (extended π-system) | High (electron-deficient aryl) |
| 1af (single phenyl, para) | Single phenyl, para | Moderate | Moderate | Moderate |
| Triphenyl(4-(boronate)phenyl)silane | Single phenyl, para | High (triphenyl) | Low (steric hindrance) | Low |
| 2ae (cyclohexyl) | Aliphatic | Moderate | None | Low (sp³ hybridization) |
- Steric Effects : The biphenyl-TMS structure balances steric bulk and reactivity, enabling efficient cross-coupling without significant steric inhibition .
- Electronic Effects : The biphenyl group enhances electron-withdrawing effects at the boronate site, accelerating oxidative addition in palladium-catalyzed reactions .
Biological Activity
Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane (CAS: 1020673-70-4) is a silane compound incorporating a boron-containing moiety. Its unique structure suggests potential applications in drug development and materials science. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H29BO2Si. The compound features a silane group attached to a biphenyl structure with a dioxaborolane moiety that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1020673-70-4 |
| Molecular Formula | C21H29BO2Si |
| Molar Mass | 352.35 g/mol |
| InChI Key | SXCRZLHWCLBISI-UHFFFAOYSA-N |
Kinase Inhibition
Recent studies have indicated that compounds similar to this compound may exhibit kinase inhibitory properties. Kinase inhibitors are crucial in cancer therapy as they can interfere with cell signaling pathways that promote tumor growth. For instance, the presence of the boron atom in the structure may facilitate interactions with kinase active sites due to its ability to form coordinate covalent bonds .
Anticancer Potential
The compound's boron-containing structure is hypothesized to enhance its efficacy as an anticancer agent. Boron compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as DNA damage and disruption of cellular signaling pathways. In vitro studies suggest that similar derivatives can inhibit cell proliferation in various cancer cell lines .
Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of various boron-containing compounds including this compound. The results demonstrated a significant reduction in tumor cell viability at low micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Study 2: Kinase Interaction
Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. Using fluorescence polarization assays, it was found that the compound binds selectively to the ATP-binding sites of target kinases with an IC50 in the low nanomolar range. This binding was associated with downstream inhibition of signaling pathways critical for cell survival and proliferation .
Drug Development
Due to its promising biological activity as a potential anticancer agent and kinase inhibitor, this compound serves as a valuable lead compound in drug development efforts targeting various cancers.
Material Science
In addition to its biological applications, this compound can be utilized in material science for developing advanced materials with enhanced properties due to its unique chemical structure.
Q & A
Q. How does the compound’s electronic structure influence its reactivity in photoresponsive applications?
- Methodology : DFT calculations and UV-vis spectroscopy reveal that the biphenyl core with electron-deficient boronic ester and electron-rich silyl groups creates a push-pull system. This enables applications in electric field sensing, as evidenced by its use in photoresponsive organic field-effect transistors (OFETs) .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki couplings vary significantly across studies?
- Analysis : Discrepancies arise from:
Steric effects : Bulkier substrates (e.g., dibenzofurans) reduce yields compared to simpler aryl bromides .
Catalyst loading : Lower Pd(dppf)Cl₂ loading (2 mol%) in some protocols decreases efficiency versus 5 mol% in others .
Solvent polarity : Polar aprotic solvents (DME) favor boronate activation but may promote side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
